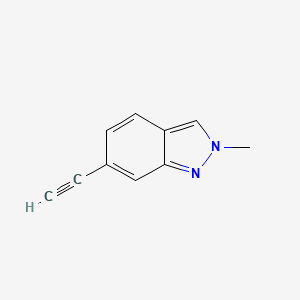

6-ethynyl-2-methyl-2H-indazole

Description

Significance of the Indazole Core in Heterocyclic Chemistry

The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two tautomeric forms: 1H-indazole and 2H-indazole. pnrjournal.com This structural duality is a key feature, as the position of the nitrogen-bound substituent dramatically influences the molecule's electronic properties, stereochemistry, and, consequently, its reactivity and biological activity. pnrjournal.com In heterocyclic chemistry, the indazole nucleus is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. pnrjournal.com This versatility stems from the scaffold's ability to present a variety of functional groups in a defined three-dimensional space, facilitating interactions with diverse protein architectures. The development of synthetic methodologies to functionalize the indazole core, particularly at the C3 position, has been an area of intense research, allowing for the creation of a wide array of derivatives with tailored properties. rsc.orgresearchgate.netijsdr.org

Prevalence and Diversity of 2H-Indazoles in Chemical Biology

The 2H-indazole motif is a recurring structural element in a multitude of biologically active compounds. rsc.orgresearchgate.net Its prevalence in chemical biology is a testament to its ability to modulate the activity of various enzymes and receptors. For instance, derivatives of 2H-indazole have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainih.govontosight.ai The structural diversity of these compounds is vast, with different substitution patterns on the indazole ring leading to a broad spectrum of biological effects. nih.gov This diversity allows medicinal chemists to fine-tune the pharmacological profile of 2H-indazole-based molecules to enhance potency and selectivity for specific biological targets. pnrjournal.comnih.gov

| Compound Class | Biological Activity | Reference |

| 2,3-diphenyl-2H-indazoles | Antiprotozoal, Antifungal | nih.gov |

| 3-chloro-2-phenyl-2H-indazoles | Anti-inflammatory, Antimicrobial | ontosight.aiontosight.ai |

| 2-alkyl-2H-indazoles | Anthelmintic | nih.gov |

Rationale for Investigating 6-Ethynyl-2-methyl-2H-indazole

The investigation into "this compound" is driven by a strategic combination of its core structure and a key functional group. The 2-methyl-2H-indazole core provides a stable and well-characterized scaffold with known biological relevance. The introduction of an ethynyl (B1212043) group at the 6-position is a deliberate design choice with significant implications for its chemical utility.

The ethynyl group is a highly versatile functional group in organic synthesis. Its terminal alkyne moiety serves as a reactive "handle" for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient conjugation of the indazole scaffold to other molecules, such as fluorescent dyes, affinity probes, or larger drug fragments. Furthermore, the ethynyl group itself can act as a pharmacophore, interacting with specific residues in a protein's active site. The introduction of this group can therefore be a strategy to enhance binding affinity or to probe the structure-activity relationship of a particular class of compounds. The synthesis of ethynyl-containing heterocycles is a well-established area of organic chemistry, providing accessible routes to this target molecule. nih.gov

Overview of Research Trajectories for Novel Chemical Entities

The development of a novel chemical entity (NCE) like this compound follows a well-defined, albeit complex, research trajectory. nih.gov This process is often initiated with a clear objective, such as the development of a new therapeutic agent or a molecular probe for biological research.

The initial phase typically involves computational modeling and design, where the properties of the target molecule are predicted and optimized in silico. nih.gov This is followed by the chemical synthesis of the compound, which may require the development of novel synthetic routes. organic-chemistry.org Once the NCE is synthesized and characterized, it undergoes a series of in vitro and in vivo evaluations to assess its biological activity, potency, and selectivity. researchgate.net For therapeutic candidates, this includes extensive preclinical testing to evaluate their pharmacokinetic and pharmacodynamic properties. ontosight.ai The data gathered from these studies informs subsequent rounds of lead optimization, where the chemical structure is further refined to improve its desired characteristics. researchgate.net This iterative process of design, synthesis, and testing is fundamental to the discovery and development of new chemical entities with the potential for significant scientific and medical impact. univr.it

Structure

3D Structure

Properties

IUPAC Name |

6-ethynyl-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-8-4-5-9-7-12(2)11-10(9)6-8/h1,4-7H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEUPDDFTQHPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Ethynyl 2 Methyl 2h Indazole

Strategies for the De Novo Synthesis of the 2H-Indazole Nucleus

The regioselective synthesis of 2H-indazoles is a challenge, as direct alkylation or arylation of 1H-indazoles often yields a mixture of 1- and 2-substituted products acs.org. Consequently, various cyclization strategies have been developed to achieve regiocontrol.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis offers a powerful tool for the synthesis of 2H-indazoles. One common strategy involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. This method allows for the formation of the N(1)-C(7a) bond, leading to the desired 2-aryl-2H-indazole scaffold. The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand like dppf, and a base, for instance, tBuONa organic-chemistry.org. While this approach is well-suited for 2-aryl derivatives, modifications would be necessary for the synthesis of 2-alkyl-substituted indazoles like 6-ethynyl-2-methyl-2H-indazole.

A plausible route to the target compound could involve the Sonogashira coupling of a pre-functionalized 6-halo-2-methyl-2H-indazole. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst wikipedia.org. This reaction is widely used for the synthesis of complex molecules, including pharmaceuticals wikipedia.org. For instance, 3-iodoindazoles have been successfully coupled with various terminal alkynes using this methodology mdpi.com. Therefore, the synthesis of a 6-iodo or 6-bromo-2-methyl-2H-indazole intermediate would be a key step.

| Catalyst System | Substrates | Reaction Conditions | Product | Yield | Reference |

| Pd(OAc)₂/dppf | N-aryl-N-(o-bromobenzyl)hydrazines | tBuONa, Toluene, 90 °C | 2-Aryl-2H-indazoles | Moderate to Good | organic-chemistry.org |

| PdCl₂(PPh₃)₂/CuI | 3-Iodoindazoles, Terminal Alkynes | Base, Solvent | 3-Alkynylindazoles | Good | mdpi.com |

| PdCl₂(PPh₃)₂/CuI | 4-Iodo-1-tritylpyrazole, Propargyl alcohol | Base, Solvent | 4-Alkynylpyrazole | Good | clockss.org |

Copper-Catalyzed Methodologies for 2H-Indazole Formation

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of 2H-indazoles. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide organic-chemistry.orgeurekaselect.com. This method is efficient for creating a diverse range of 2H-indazoles, where the copper catalyst is crucial for the formation of both the C-N and N-N bonds organic-chemistry.org. Copper(I) oxide nanoparticles have also been employed as a catalyst under ligand-free conditions in green solvents like polyethylene glycol (PEG) organic-chemistry.org.

Another copper-catalyzed approach involves the intramolecular cyclization of 2-alkynylazobenzenes, which leads to the formation of 3-alkenyl-2H-indazoles nih.govacs.org. This reaction proceeds through a C-N bond formation followed by a 1,2-hydride shift nih.govacs.org. While these methods are effective for certain substitution patterns, their direct application to the synthesis of this compound would require suitably substituted starting materials. A CuCl-catalyzed C-N cross-coupling of 1H-indazoles with diaryliodonium salts has also been reported to afford 2-substituted-2H-indazoles with complete N(2)-regiocontrol rsc.org.

| Catalyst System | Reactants | Reaction Type | Product | Reference |

| CuI/TMEDA | 2-Bromobenzaldehydes, Primary amines, Sodium azide | One-pot, three-component | 2H-Indazoles | organic-chemistry.org |

| Cu₂O-NP | 2-Chloro/bromobenzaldehydes, Primary amines, Sodium azide | One-pot, three-component | 2H-Indazoles | organic-chemistry.org |

| Cu Catalyst | 2-Alkynylazobenzenes | Intramolecular cyclization | 3-Alkenyl-2H-indazoles | nih.govacs.org |

| CuCl | 1H-Indazoles, Diaryliodonium salts | C-N cross-coupling | 2-Substituted-2H-indazoles | rsc.org |

Metal-Free Cyclization and Photochemical Synthesis

In recent years, metal-free and photochemical methods have gained prominence as environmentally benign synthetic strategies. A metal-free synthesis of 2H-indazole skeletons can be achieved through the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids under visible-light irradiation at room temperature organic-chemistry.orgnih.govresearchgate.net. This reaction proceeds via an electron donor-acceptor complex without the need for an external photocatalyst organic-chemistry.orgnih.govresearchgate.net.

Photochemical approaches can also be employed for the intramolecular synthesis of pyrazoles and indazoles sonar.ch. Another metal-free approach is the [3 + 2] dipolar cycloaddition of sydnones with arynes, which provides a rapid and efficient route to 2H-indazoles under mild conditions with high yields and no contamination from 1H-indazole isomers nih.govacs.org. The resulting halogen-substituted 2H-indazoles can be further functionalized using palladium-catalyzed coupling reactions to introduce groups like the ethynyl (B1212043) moiety nih.gov.

| Method | Starting Materials | Conditions | Key Features | Reference |

| Photochemical | 2-((Aryl/alkyl/H)ethynyl))aryltriazenes, Arylsulfinic acids | Visible light, Room temperature | Metal-free, No external photocatalyst | organic-chemistry.orgnih.govresearchgate.net |

| [3+2] Cycloaddition | Sydnones, Arynes | Mild conditions | High yields, Regioselective for 2H-indazoles | nih.govacs.org |

| Photochemical | 2,5-Diaryltetrazoles, Alkynes | Irradiation | In situ generation of nitrilimines | sonar.ch |

Reductive Cyclization Protocols (e.g., Cadogan Reaction)

The Cadogan reaction is a classic and robust method for synthesizing 2H-indazoles through the reductive cyclization of ortho-imino-nitrobenzenes acs.orgacs.orgnih.gov. Traditionally, this reaction is carried out at high temperatures with an excess of a reducing agent like triethyl phosphite acs.orgnih.gov. However, recent advancements have led to milder, one-pot procedures. For instance, the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by reductive cyclization using tri-n-butylphosphine at 80 °C, provides a more efficient and operationally simple route to substituted 2H-indazoles acs.orgorganic-chemistry.orgnih.gov. This method is compatible with a variety of functional groups on both the nitrobenzaldehyde and the amine, making it a versatile tool for the synthesis of structurally diverse 2H-indazoles organic-chemistry.org. The synthesis of 2-phenyl-2H-indazole derivatives has been achieved using a slight modification of the Cadogan method, involving the heating of the corresponding imine in triethyl phosphite nih.gov.

| Reducing Agent | Substrates | Conditions | Advantages | Reference |

| Tri-n-butylphosphine | o-Imino-nitrobenzenes | 80 °C, i-PrOH | Milder conditions, One-pot | acs.orgorganic-chemistry.orgnih.gov |

| Triethyl phosphite | o-Imino-nitrobenzenes | High temperature | Classic, robust method | acs.orgnih.gov |

| Triethyl phosphite | Imines from 2-nitrobenzaldehyde | 150 °C | Synthesis of 2-phenyl-2H-indazoles | nih.gov |

Electrochemical Synthesis Routes

Electrochemical methods offer a green and sustainable alternative for the functionalization of 2H-indazoles, often proceeding under mild, metal- and oxidant-free conditions rsc.orgnih.govacs.org. These techniques are particularly useful for the late-stage functionalization of the pre-formed indazole ring. For instance, the regioselective C-H selenylation of 2H-indazole derivatives has been achieved electrochemically rsc.org. Similarly, electrochemical methods have been developed for the oxo-amination of 2H-indazoles, leading to symmetrical and unsymmetrical indazolylindazolones nih.gov. Metal-free electrochemical amination of 2H-indazoles has also been reported researchgate.net. These C-H functionalization strategies could potentially be applied to a 2-methyl-2H-indazole core to introduce a handle for subsequent elaboration to the 6-ethynyl group.

| Reaction Type | Substrates | Key Features | Reference |

| C-H Selenylation | 2H-Indazole derivatives | Metal- and oxidant-free | rsc.org |

| Oxo-amination | 2H-Indazoles | Supporting-electrolyte free | nih.gov |

| C-S Bond Coupling | 2H-Indazoles, Aryl thiols | Catalyst- and oxidant-free | acs.org |

| C-H Amination | 2H-Indazoles | Metal-free | researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, thereby saving time and resources researchgate.net. The aforementioned copper-catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide is a prime example of an MCR organic-chemistry.orgeurekaselect.com. This approach allows for the introduction of diversity at two positions of the 2H-indazole ring in a single step eurekaselect.com. The use of microwave irradiation in conjunction with a copper catalyst has been shown to produce disubstituted 2H-indazoles in high yields via this MCR, highlighting the potential for green chemistry in this field eurekaselect.com.

Introduction and Functionalization of the Ethynyl Group at Position 6

The introduction of an ethynyl group at the C-6 position of the 2-methyl-2H-indazole scaffold is a key transformation that opens up a vast array of possibilities for subsequent molecular elaboration. This functionality serves as a versatile chemical handle for constructing more complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling and Related Alkyne Chemistry

The Sonogashira reaction is a cornerstone of synthetic organic chemistry for the formation of C(sp)-C(sp²) bonds and is the principal method for installing the ethynyl group onto the indazole ring. nih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. nih.gov In the synthesis of this compound, the common precursor is a 6-halo-2-methyl-2H-indazole, most often 6-bromo- or 6-iodo-2-methyl-2H-indazole, which is coupled with a protected or terminal alkyne like trimethylsilylacetylene.

The reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and typically requires a copper(I) co-catalyst, like copper(I) iodide. researchgate.net The process is carried out in the presence of a base, commonly an amine such as triethylamine or diisopropylethylamine, which serves to neutralize the hydrogen halide formed during the reaction. Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous in pharmaceutical synthesis to avoid copper contamination. nih.govacs.org These systems may employ specialized ligands or palladium precatalysts to facilitate the catalytic cycle at room temperature. nih.govacs.org Microwave-assisted Sonogashira couplings have also been shown to dramatically reduce reaction times and improve yields. researchgate.net

| Precursor | Alkyne Source | Catalyst System | Base/Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 6-Bromo-2-methyl-2H-indazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DMSO | Microwave, 100°C, 5-10 min | High |

| 6-Iodo-2-methyl-2H-indazole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP, DMSO | Room Temp, 2h | Up to 97% |

| 6-Bromo-2-methyl-2H-indazole | Ethynyltrimethylsilane | Pd(CH₃CN)₂Cl₂, cataCXium A | Cs₂CO₃, 2-MeTHF | Room Temp | Good to Excellent |

Derivatization via the Terminal Alkyne

The terminal alkyne of this compound is a versatile functional group for further chemical transformations. Its reactivity allows for a range of derivatizations:

Further Cross-Coupling Reactions: The terminal alkyne can participate in a second Sonogashira coupling to generate unsymmetrical di-alkynes.

Click Chemistry: The ethynyl group is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile construction of 1,2,3-triazole rings, which are valuable linkers in medicinal chemistry.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of methyl ketones or aldehydes at the 6-position, respectively.

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions, to form complex polycyclic systems.

Methylation at the N-2 Position of the Indazole Ring

The direct alkylation of the indazole ring system presents a significant regioselectivity challenge, as it can occur at either the N-1 or N-2 position. connectjournals.com The formation of the 2H-indazole tautomer is generally considered the kinetically favored pathway, while the 1H-indazole is the thermodynamically more stable product. connectjournals.combeilstein-journals.org Therefore, achieving high selectivity for the N-2 methylated product, this compound, requires careful control of reaction conditions.

Regioselective N-Alkylation Techniques

The regiochemical outcome of indazole N-alkylation is highly dependent on the interplay of several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent. beilstein-journals.orgnih.gov

Choice of Alkylating Agent: While simple alkylating agents like methyl iodide can lead to mixtures of N-1 and N-2 products, other reagents can offer higher selectivity. researchgate.net For instance, using dimethyl sulfate in specific solvent systems can favor the formation of the 2-methyl-2H-indazole isomer. nih.govresearchgate.net

Base and Solvent Effects: The choice of base and solvent is critical in controlling the site of alkylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) often favors N-1 alkylation through a thermodynamically controlled pathway. beilstein-journals.orgnih.gov Conversely, conditions that favor the kinetically controlled pathway, such as using potassium carbonate in DMF, may increase the proportion of the N-2 isomer. The regioselectivity can be highly substrate-dependent, with electron-withdrawing or sterically demanding groups at the C-7 position often directing alkylation to the N-2 position. beilstein-journals.org

Thermodynamic vs. Kinetic Control: To obtain the N-2 product, conditions are typically chosen to favor the kinetic product. This often involves using specific methylating agents at controlled temperatures. One reported method for synthesizing a related compound, 2-methyl-6-nitro-2H-indazole, involved heating 6-nitro-1H-indazole with dimethyl sulfate in a mixture of dichloromethane and DMSO, affording the N-2 product in good yield. nih.govresearchgate.net

| Indazole Substrate | Alkylation Conditions (Reagent, Base, Solvent) | Major Product | Control Type |

|---|---|---|---|

| 6-Nitro-1H-indazole | CH₃I, heat in sealed tube | N-2 Methyl | Kinetic |

| 6-Nitro-1H-indazole | (CH₃)₂SO₄, KOH | ~1:1 Mixture of N-1 and N-2 | Mixed |

| Generic 1H-Indazole | Alkyl Bromide, NaH, THF | N-1 Alkyl | Thermodynamic |

| 6-Nitro-1H-indazole | (CH₃)₂SO₄, DCM/DMSO, reflux | N-2 Methyl (78% yield) | Kinetic/Reagent-Directed |

Advanced Spectroscopic Characterization for Structural Confirmation

Beyond routine spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry, advanced techniques are essential for the unambiguous structural confirmation of this compound and its derivatives. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

While the specific crystal structure for this compound is not detailed in the provided sources, data from the closely related compound 2-methyl-6-nitro-2H-indazole provides significant insight into the structural features of the 2-methyl-2H-indazole core. nih.govresearchgate.net X-ray analysis of this analog reveals that the indazole ring system is nearly planar. nih.gov The bond lengths and angles are within the expected ranges for such heterocyclic systems. nih.gov Such analyses provide precise information on the planarity of the fused ring system, the orientation of substituents, and intermolecular interactions like hydrogen bonding in the crystal lattice. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.793 (3) |

| b (Å) | 12.200 (8) |

| c (Å) | 16.675 (11) |

| β (°) | 95.722 (9) |

| Volume (ų) | 767.7 (9) |

| Planarity | Indazole ring system is almost planar (max deviation 0.0118 Å for N3) |

Exploration of Unique Reactivity Profiles and Novel Transformations

The unique juxtaposition of the indazole core and the ethynyl group in this compound can give rise to novel reactivity. Research into related 2-alkynylazobenzenes and 2-alkynyltriazenes has shown that these systems can undergo intramolecular cyclization reactions to form various indazole derivatives. nih.gov For instance, copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes leads to the formation of 3-alkenyl-2H-indazoles. nih.gov While the starting material is different, these transformations highlight the potential for the ethynyl group in this compound to participate in intramolecular cyclization or rearrangement reactions, potentially triggered by transition metal catalysts or specific reaction conditions, to generate novel polycyclic heterocyclic systems.

Preclinical Biological Investigations of 6 Ethynyl 2 Methyl 2h Indazole and Its Analogues

Antiproliferative and Antitumor Efficacy in In Vitro Cellular Models

The in vitro antiproliferative activity of 6-ethynyl-2-methyl-2H-indazole and its analogues has been assessed across a variety of human cancer cell lines, revealing a spectrum of inhibitory effects.

Assessment of Growth Inhibition in Various Cancer Cell Lines

Studies have demonstrated that derivatives of 6-ethynyl-1H-indazole exhibit notable inhibitory effects against several human cancer cell lines. For instance, certain indazole derivatives have shown promising activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. semanticscholar.org The antiproliferative effects are often evaluated using the MTT assay, a colorimetric method to assess cell metabolic activity. semanticscholar.org

One study reported a series of 1H-indazole-3-amine derivatives, with some compounds showing significant inhibitory effects. semanticscholar.org For example, compound 6o in the study demonstrated a promising IC50 value of 5.15 µM against the K562 cell line. semanticscholar.org Another study on 3-aryl indazoles and their N-methyl derivatives found that N-methylated compounds were generally more potent than their non-methylated counterparts against HCT-116 and MDA-MB-231 cell lines. mdpi.com

Analogues of this compound have also been investigated as kinase inhibitors. For example, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated as Polo-like kinase 4 (PLK4) inhibitors. nih.gov One compound, K22 , displayed potent PLK4 inhibitory activity (IC50 = 0.1 nM) and significant antiproliferative efficacy against the MCF-7 breast cancer cell line (IC50 = 1.3 µM). nih.gov

The following table summarizes the in vitro antiproliferative activity of selected indazole analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | semanticscholar.org |

| Compound 6o | A549 (Lung) | >50 | semanticscholar.org |

| Compound 6o | PC-3 (Prostate) | >50 | semanticscholar.org |

| Compound 6o | Hep-G2 (Hepatoma) | 27.4 | semanticscholar.org |

| Compound K22 | MCF-7 (Breast) | 1.3 | nih.gov |

| Compound 2 | Colo205 (Colon) | Not specified | acs.org |

| Compound 2 | SW620 (Colon) | Not specified | acs.org |

Selectivity Evaluation Against Non-Malignant Cell Lines

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, non-malignant cells. This selectivity minimizes potential toxicity to healthy tissues.

In the study of 1H-indazole-3-amine derivatives, the most promising compound, 6o , was also evaluated for its cytotoxicity against the non-malignant human embryonic kidney cell line HEK-293. semanticscholar.org The compound exhibited an IC50 value of 33.2 µM against HEK-293 cells, indicating a degree of selectivity for the K562 cancer cell line over the normal cell line. semanticscholar.org Similarly, a study on a type-II kinase inhibitor, compound 2 , showed that the non-cancer cell line HEK293T was not particularly sensitive to its inhibitory effects. acs.org

The selectivity index (SI), calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line, is often used to quantify this selectivity. A higher SI value indicates greater selectivity.

| Compound/Analogue | Non-Malignant Cell Line | IC50 (µM) | Selectivity Index (SI) vs. K562 | Reference |

| Compound 6o | HEK-293 | 33.2 | 6.45 | semanticscholar.org |

| Compound 2 | HEK293T | Not specified | Not specified | acs.org |

Efficacy in Relevant In Vivo Preclinical Disease Models (Non-Human)

Following promising in vitro results, the antitumor efficacy of this compound analogues has been investigated in in vivo preclinical models to assess their therapeutic potential in a more complex biological system.

Evaluation in Xenograft or Syngeneic Animal Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo efficacy of potential anticancer agents. google.com

One study investigated a potent and selective PAK4 inhibitor, a 6-ethynyl-1H-indole derivative designated as compound 55 . nih.gov This compound was evaluated in lung metastasis models using A549 (human lung carcinoma) and B16-BL6 (murine melanoma) cells. nih.gov Another study utilized a bioluminescent xenograft mouse model with a transformed T315I-Bcr-Abl-Ba/F3 cell line to test the in vivo efficacy of a type-II kinase inhibitor, compound 2 . acs.org

Assessment of Tumor Growth Modulation and Metastasis Inhibition

In these in vivo models, the primary endpoints are often the inhibition of tumor growth and the prevention of metastasis.

The PAK4 inhibitor, compound 55 , demonstrated significant in vivo efficacy by inhibiting lung metastasis by over 80% in the A549 model and over 90% in the B16-BL6 model. nih.gov Further investigation revealed that this compound mitigated the TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.gov

The type-II kinase inhibitor, compound 2 , also showed significant in vivo efficacy against T315I-Bcr-Abl-driven tumors. acs.org Oral administration of compound 2 led to a significant reduction in light emission from the tumor cells, indicating effective inhibition of tumor growth in the xenograft model. acs.org

Antimicrobial Activity Profile

In addition to their anticancer properties, indazole derivatives have been explored for their potential as antimicrobial agents. The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial compounds. benthamscience.com

Several studies have reported the antimicrobial activity of various indazole and indole (B1671886) derivatives against a range of bacteria and fungi. benthamscience.comnih.govresearchgate.netresearchgate.net For instance, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov Another study highlighted the anti-yeast activity of 7-azaindoles, particularly against Cryptococcus neoformans. rsc.org

While specific data on the antimicrobial activity of this compound is limited, the broader class of indazole and its analogues have demonstrated a promising spectrum of activity against various microbial pathogens. nih.govresearchgate.net

| Compound/Analogue Class | Microbial Strain | Activity | Reference |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans | Growth inhibition | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | Candida glabrata | Growth inhibition | nih.gov |

| 7-azaindoles | Cryptococcus neoformans | MIC as low as 3.9 µg/ml | rsc.org |

| Indole derivatives | Bacillus subtilis | Inhibitory activity | researchgate.net |

| Indole derivatives | Escherichia coli | Inhibitory activity | researchgate.net |

| Indole derivatives | Staphylococcus aureus | Inhibitory activity | researchgate.net |

Enzymatic and Receptor Modulatory Activities

Modulation of Other Relevant Biological Targets (e.g., DNA Gyrase B, COX-2)

Indazole derivatives have demonstrated inhibitory activity against several key enzymes, including DNA gyrase B and cyclooxygenase-2 (COX-2), which are implicated in bacterial infections and inflammation, respectively.

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. The GyrB subunit, in particular, offers an opportunity to overcome resistance to existing antibiotics like fluoroquinolones. Current time information in Bangalore, IN. Research has led to the discovery of a novel class of indazole derivatives that act as potent inhibitors of DNA gyrase B. Current time information in Bangalore, IN. Through structure-based drug design and optimization of physicochemical properties, these analogues have shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Current time information in Bangalore, IN.

One study highlighted the development of indazole-derived inhibitors with potent activity against DNA gyrase. For instance, certain derivatives showed strong inhibitory activity with IC₅₀ values as low as 0.03 µg/mL. X-ray crystallography studies of these compounds complexed with a fragment of S. aureus DNA gyrase B revealed that the indazole scaffold forms a crucial hydrogen bond network with the enzyme's active site residues, such as Asp73. Some of these derivatives have demonstrated good antibacterial activity against both susceptible and multi-drug resistant strains of S. aureus and E. faecalis.

Interactive Table: Inhibition of DNA Gyrase B by Indazole Analogues

| Compound Type | Target Organism | IC₅₀ (µg/mL) | Key Findings | Reference |

| Indazole derivative | S. aureus | 0.25 | Potent inhibitor of DNA gyrase. | |

| Indazole derivative | S. aureus | 0.03 | Strong inhibitory activity against DNA gyrase. | |

| Indazole derivative | S. aureus and E. faecalis | 1 | Selective DNA gyrase inhibitory activity. |

This table is interactive. You can sort and filter the data.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Several studies have focused on designing and synthesizing indazole derivatives as selective COX-2 inhibitors.

A series of novel (aza)indazole derivatives were developed and found to exhibit high affinity and selectivity for the COX-2 enzyme. Structural modifications led to the identification of a compound with an IC₅₀ value of 0.409 µM for COX-2 and excellent selectivity over COX-1. Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the binding interactions of these indazole analogues within the active site of the COX-2 enzyme. These studies have shown that the indazole scaffold can effectively interact with key residues in the enzyme's active site.

Interactive Table: COX-2 Inhibition by Indazole Analogues

| Compound Type | IC₅₀ (µM) for COX-2 | Selectivity vs. COX-1 | Key Findings | Reference |

| (Aza)indazole derivative | 0.409 | Excellent | Effective COX-2 inhibitory activity. | |

| 1H-Indazole analogue | Not specified | Not specified | Significant binding affinity to COX-2 enzyme in computational studies. | |

| 2H-Indazole derivative | Not specified | Not specified | Compared favorably with a reference drug in binding to the COX-2 active site. |

This table is interactive. You can sort and filter the data.

Antioxidant Capacity

Several studies have investigated the antioxidant properties of indazole derivatives, suggesting that this class of compounds has the potential to mitigate oxidative stress. The antioxidant capacity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and lipid peroxidation inhibition assays.

In one study, a series of newly synthesized indazole derivatives exhibited noticeable DPPH radical scavenging activity. Another investigation demonstrated that indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), could inhibit lipid peroxidation in a concentration-dependent manner. For instance, at a concentration of 200 µg/ml, 5-aminoindazole and 6-nitroindazole produced 81.25% and 78.75% inhibition of lipid peroxidation, respectively. The same study also showed that these compounds could scavenge DPPH radicals, with 6-nitroindazole showing a higher degree of inhibition (72.60% at 200 µg/ml) compared to indazole and 5-aminoindazole.

Interactive Table: Antioxidant Activity of Indazole Analogues

| Compound | Assay | Concentration | % Inhibition / Activity | Reference |

| Indazole | Lipid Peroxidation | 200 µg/ml | 64.42% | |

| 5-Aminoindazole | Lipid Peroxidation | 200 µg/ml | 81.25% | |

| 6-Nitroindazole | Lipid Peroxidation | 200 µg/ml | 78.75% | |

| Indazole | DPPH Scavenging | 200 µg/ml | 57.21% | |

| 5-Aminoindazole | DPPH Scavenging | 200 µg/ml | 51.21% | |

| 6-Nitroindazole | DPPH Scavenging | 200 µg/ml | 72.60% |

This table is interactive. You can sort and filter the data.

Mechanistic Elucidation of Biological Actions

Identification of Molecular Targets and Binding Partners

Research has identified that indazole derivatives, including 6-ethynyl-2-methyl-2H-indazole, can function as kinase inhibitors. researchgate.net Specifically, a new series of 3-ethynyl-1H-indazoles has been shown to exhibit inhibitory activity against critical components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. researchgate.net Computational modeling suggests a novel binding mode for these compounds within the ATP-binding pocket of kinases. researchgate.net For instance, the 2-amino-pyrimidine fragment of some kinase inhibitors can form bidentate hydrogen bonds with hinge residues in the kinase domain. nih.gov The indazole moiety itself often binds to the hydrophobic region of the ATP-binding site. nih.gov

Furthermore, some indazole derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in tryptophan metabolism. semanticscholar.orgtandfonline.com These inhibitors can form a direct bond with the heme iron in the active site. semanticscholar.org The development of a 6-chloro-2-methyl-2H-indazole derivative as a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) further highlights the potential for this scaffold to target a range of enzymes. mdpi.com

Analysis of Downstream Signaling Pathway Modulation

The inhibition of kinases like PI3K and mTOR by indazole derivatives leads to the modulation of their downstream signaling pathways, which are crucial for cell growth, proliferation, and survival. researchgate.net The PI3K/AKT/mTOR signaling pathway is a key regulator of these processes, and its inhibition is a common mechanism for anti-cancer agents. mdpi.com For example, inhibition of this pathway can affect the expression and activity of proteins involved in cell cycle control and apoptosis. mdpi.com

In the context of ERK1/2 signaling, some small-molecule inhibitors have been shown to decrease the expression of downstream targets like p-c-Myc and p-p90RSK. acs.org This modulation of the MAPK/ERK pathway can influence cell proliferation, differentiation, and genomic stability. acs.orguni-regensburg.de Additionally, some G protein-coupled receptors, which can be modulated by indazole-like compounds, activate phospholipase C (PLC), leading to the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). uni-regensburg.deresearchgate.net This in turn triggers intracellular calcium mobilization and the activation of protein kinase C (PKC). uni-regensburg.deresearchgate.net

Cellular Assays for Specific Biological Processes

The biological effects of this compound and related compounds are often assessed through a variety of cellular assays that measure specific biological processes.

Apoptosis Induction

Flow cytometry using Annexin V-FITC/PI staining is a common method to quantify apoptosis. acs.orgresearchgate.net Studies have shown that treatment with certain indazole derivatives can lead to an increase in both early and late apoptotic cell populations. acs.orgresearchgate.net This is often accompanied by changes in the expression of apoptosis-related proteins. Western blotting analysis can reveal an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio. acs.orgresearchgate.net Furthermore, the cleavage of Caspase 3 and PARP1, key executioners of apoptosis, is often observed. acs.org The mitochondrial membrane potential (MMP) can also be assessed using dyes like JC-1, with a decrease in MMP being indicative of apoptosis. acs.org

Cell Cycle Arrest

Cell cycle analysis, typically performed using propidium (B1200493) iodide (PI) staining followed by flow cytometry, can reveal the phase at which cells are arrested. researchgate.net Treatment with some indazole derivatives has been shown to cause cell cycle arrest, for instance, at the G2/M phase. researchgate.net This arrest is often linked to the modulation of cell cycle regulatory proteins. mdpi.com

Epithelial-Mesenchymal Transition (EMT)

While direct evidence for the effect of this compound on EMT is limited in the provided search results, the inhibition of pathways like PI3K/mTOR, which are known to be involved in EMT, suggests a potential role. mdpi.com Further research would be needed to specifically investigate the impact of this compound on EMT markers.

Enzyme Kinetics and Inhibition Mechanisms

The inhibitory activity of compounds like this compound is quantified through enzyme kinetics studies. The half-maximal inhibitory concentration (IC50) is a common metric used to determine the potency of an inhibitor. For example, a 3-ethynyl-1H-indazole derivative showed an IC50 value of 0.323 μM against PI3Kα. researchgate.net Another indazole-containing compound, pazopanib, is a potent inhibitor of vascular endothelial growth factor receptor. nih.gov The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme. yyu.edu.tr

The mechanism of inhibition can be competitive, non-competitive, or uncompetitive. Many kinase inhibitors containing the indazole scaffold act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase. nih.govmdpi.com The kinetics of inhibition can be studied using full reaction time-course analysis, fitting the data to kinetic models to elucidate the mechanism. nih.gov

Interactive Data Table: Biological Activities of Indazole Derivatives

| Compound Type | Target(s) | Biological Process Affected | Assay Used | Finding | Reference |

|---|---|---|---|---|---|

| 3-ethynyl-1H-indazoles | PI3K, PDK1, mTOR | Cell Proliferation | Biochemical & Cell-based assays | Low micromolar inhibition | researchgate.net |

| Indazole derivative 6o | Bcl-2 family, p53/MDM2 pathway | Apoptosis, Cell Cycle | Flow cytometry, Western blot | Induces apoptosis and cell cycle arrest in K562 cells | researchgate.net |

| Aromatic urea-imidazole salt 21y | ERK1/2 | Apoptosis, Signaling | Flow cytometry, Western blot | Induces apoptosis and modulates ERK1/2 downstream signaling | acs.org |

| 6-chloro-2-methyl-2H-indazole derivative | SARS-CoV-2 Mpro | Viral Replication | Enzyme inhibition assay | Potent non-covalent inhibitor | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design and Synthesis of Analogues for SAR Exploration

The synthesis of analogues is a cornerstone of SAR studies. For indazole derivatives, this typically involves strategies like the Sonogashira coupling to introduce or modify ethynyl (B1212043) groups and various alkylation and substitution reactions to modify the core ring system. tandfonline.com

The ethynyl group at the C-6 position is a critical feature, serving as a versatile handle for influencing potency and physicochemical properties. The terminal alkyne can act as a weak hydrogen bond donor or its π-system can engage in various non-covalent interactions. researchgate.net Furthermore, it provides a synthetic vector for introducing a wide array of substituents via reactions like the Sonogashira coupling.

Research on analogous 3-ethynyl-1H-indazoles as inhibitors of the PI3K signaling pathway provides significant insight into the role of the ethynyl substituent. nih.gov In these studies, the terminal hydrogen of the ethynyl group was replaced with various aliphatic and aromatic moieties. The findings indicate that the nature of this substituent is a powerful determinant of biological activity.

Key Research Findings:

Analogues with simple phenyl or aliphatic groups such as cyclopentyl and cyclopropyl (B3062369) on the ethynyl moiety were found to be inactive in both biochemical and cell-based assays. nih.gov

The introduction of a pyridine (B92270) ring at this position proved to be the most effective modification for enhancing potency. nih.gov

Aniline substituents on the ethynyl group also conferred significant inhibitory activity, with the position of the amino group on the phenyl ring (e.g., 3- or 4-position) modulating the potency. nih.gov

Table 1: Impact of Substituents on the Ethynyl Moiety of an Indazole Scaffold on PI3Kα Kinase Inhibition

| Compound ID (from source) | Substituent (R) on Ethynyl Group | PI3Kα IC50 (μM) |

|---|---|---|

| 7 | Phenyl | > 100 |

| 9 | 2-Pyridyl | 1.85 |

| 10 | 3-Aminophenyl | 0.36 |

| 13 | 4-Aminophenyl | 5.12 |

| 14 | Cyclopentyl | > 100 |

| 15 | Cyclopropyl | > 100 |

Data sourced from a study on 3-ethynyl-1H-indazole analogues. nih.gov The table illustrates the critical role of the substituent attached to the ethynyl group in determining inhibitory activity against PI3Kα.

The bicyclic indazole core acts as the central scaffold, and its substitution pattern significantly affects biological activity and properties like solubility. ontosight.ai The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can modulate the reactivity and interaction of the molecule with its biological targets. nih.gov

Key Research Findings:

Studies on various indazole derivatives have shown that the introduction of halogenated (e.g., fluoro) and electron-withdrawing groups (e.g., nitro) can enhance biological efficacy in certain contexts, such as anticancer and antimicrobial activities. ontosight.ailongdom.orglongdom.org

In one study on 6-substituted indazoles, the introduction of a methyl group at the C-3 position of the indazole ring led to potential toxicity against HCT116 colon cancer cells. rsc.org

SAR exploration on the indazole core of other inhibitor series revealed the 6-position to be an attractive site for modifications aimed at optimizing properties like aqueous solubility. google.com

The position of the methyl group on the indazole nitrogen is a crucial determinant of activity. The indazole scaffold has two nitrogen atoms (N1 and N2) available for substitution, leading to the formation of regioisomers. The target compound, 6-ethynyl-2-methyl-2H-indazole, is an N2-substituted isomer. SAR studies directly comparing N1- and N2-alkylation have demonstrated that this choice profoundly impacts biological outcomes. rsc.org

Key Research Findings:

In a study on 6-aminoindazole derivatives, relocating the methyl group from the N1 to the N2 position generally resulted in a decrease in anti-proliferative activity against HCT116 cells. rsc.org

However, this trend was not universal. For certain analogues, such as an isopropyl-substituted compound and an acetylated compound, the N2-methyl isomer showed more potent activity than its N1 counterpart. rsc.org Specifically, the N2-methyl acetylated compound 22 exhibited a potent IC₅₀ value of 2.5 ± 1.6 μM. rsc.org

Table 2: Comparison of Anti-proliferative Activity of N1-Methyl vs. N2-Methyl Indazole Derivatives against HCT116 Cells

| Substituent at C6-Amine | N1-Methyl Isomer IC50 (μM) | N2-Methyl Isomer IC50 (μM) |

|---|---|---|

| Benzyl | 18.7 ± 4.5 | > 50 |

| 3-Pyridylmethyl | 1.0 ± 0.2 | > 50 |

| 3-Fluorobenzyl | 0.4 ± 0.3 | > 50 |

| Isopropyl | > 50 | 36.5 ± 12.5 |

| Acetyl | 26.7 ± 15.7 | 2.5 ± 1.6 |

Data adapted from a study on 3-methyl-6-aminoindazole derivatives. rsc.org The table highlights that N1-methylation is generally preferred for activity in this series, with specific exceptions.

Correlation of Structural Features with Specific Biological Activities

The structural modifications detailed above correlate directly with the ability of the compounds to interact with specific biological targets, such as protein kinases. The combination of a hydrogen bond-accepting nitrogen atom in the indazole ring and a modifiable ethynyl group makes this scaffold suitable for targeting the hinge region of many kinases.

For instance, in the context of PI3Kα inhibition by 3-ethynyl-1H-indazoles, computational modeling suggests a specific binding mode. The potency of analogues bearing a 2-pyridyl or an aminophenyl group on the ethynyl moiety is attributed to their ability to form a critical hydrogen bond with the backbone carbonyl of the hinge residue Val851. nih.gov The protonated nitrogen of the pyridine in one analogue and the amino group on the phenyl ring in others act as the hydrogen bond donor for this key interaction. nih.gov This demonstrates a clear link between the chemical structure at the ethynyl terminus and a specific, activity-driving molecular interaction.

Preclinical Pharmacokinetic and ADME Profiling (excluding human data and basic property lists)

The translation of a potent compound into a useful probe or therapeutic requires favorable pharmacokinetic properties, including metabolic stability.

Preclinical studies using mouse liver microsomes (MLM) have been employed to assess the metabolic stability of indazole-containing chemical probes. nih.gov The indazole ring itself can be a site of metabolism.

Key Research Findings:

In the development of chemical probes for the enzyme PIKfyve, an indazole series of analogues was prepared as a strategy to reduce metabolism anticipated at the 2- and 3-positions of a related indole (B1671886) core. nih.govchemrxiv.org However, evaluation of these analogues revealed that the switch from an indole to an indazole core did not lead to a significant improvement in metabolic stability. nih.govchemrxiv.org

Further studies on these PIKfyve inhibitors showed that N-linked indole and indazole analogues were rapidly metabolized when exposed to MLM. nih.gov

Attempts to improve metabolic stability by introducing different substituents at various positions yielded mixed results. For example, introducing a t-butyl group on the core improved metabolic stability but resulted in a complete loss of biological engagement. nih.govchemrxiv.org Conversely, adding a dimethyl amino group to a pendant aryl ring significantly increased metabolic stability while maintaining modest affinity for the target. nih.gov

These findings underscore that while the this compound scaffold holds potential for potent biological activity, its metabolic liabilities must be carefully addressed through strategic structural modifications during lead optimization.

Absorption and Distribution Characteristics in Preclinical Models

Following a comprehensive review of available scientific literature, specific preclinical data detailing the absorption and distribution characteristics of the compound this compound could not be located. Research and reporting on the pharmacokinetic profiles, including parameters such as plasma concentration, bioavailability, tissue distribution, and blood-brain barrier penetration, appear to be limited for this specific molecule.

While studies on structurally related indazole derivatives and other kinase inhibitors containing an ethynyl group are present in the literature, providing direct data for this compound would be speculative. For instance, research on other heterocyclic compounds often involves evaluating permeability using in vitro models like the Caco-2 cell assay, and assessing the potential for central nervous system (CNS) penetration by determining brain-to-plasma concentration ratios (Kp or Kp,uu) in preclinical species such as mice or rats. nih.govnih.gov The efflux ratio, often determined using cell lines like MDR1-MDCK which overexpress P-glycoprotein, is another critical parameter for assessing potential CNS distribution. nih.gov

Without direct experimental results for this compound, any discussion on its absorption and distribution remains theoretical. Detailed research findings and data tables, as requested, cannot be generated at this time due to the absence of published preclinical studies on this specific chemical entity.

Computational Chemistry and Rational Design Strategies

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how ligands, such as indazole derivatives, interact with their biological targets, typically proteins like kinases or enzymes.

While direct docking studies on 6-ethynyl-2-methyl-2H-indazole are not extensively documented in public literature, the methodology is well-established through research on similar 2H-indazole structures. For instance, studies on substituted 4,5-dihydro-2H-indazole derivatives as potential anti-inflammatory agents have utilized molecular docking to probe their interactions with the cyclooxygenase-2 (COX-2) enzyme. mdpi.comnih.gov Similarly, a comprehensive study on 3-carboxamido-2H-indazole-6-arylamide derivatives employed molecular docking to understand their binding to CRAF kinase, a key protein in cancer-related signaling pathways. researchgate.net In these studies, a crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and computational software is used to fit the ligand into the active site, with scoring functions ranking the most likely binding poses.

Elucidation of Binding Poses and Key Interactions within Target Binding Sites

The primary output of a docking study is the elucidation of the binding pose, which reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-target complex.

For analogous 2H-indazole systems, these interactions are well-characterized. In the case of 2,3-diphenyl-2H-indazole derivatives designed as dual antimicrobial and anti-inflammatory agents, docking calculations predicted a binding mode within the human COX-2 active site similar to that of the known inhibitor rofecoxib. mdpi.com A pivotal study on 3-carboxamido-2H-indazole-6-arylamide as a selective CRAF inhibitor identified multiple key interactions through docking simulations. researchgate.net These findings are crucial for structure-activity relationship (SAR) studies, helping to rationalize why certain chemical modifications enhance or diminish biological activity.

Interactive Table: Examples of Key Interactions for Indazole Analogs from Docking Studies

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| 3-Carboxamido-2H-indazole-6-arylamide | CRAF Kinase | H-bonds with hinge residues (Cys424), H-bonds with extended hinge residues (Trp423, Lys431), π-π interaction with Trp423, π-cation interaction with Lys470. | researchgate.net |

| 2,3-Diphenyl-2H-indazole | COX-2 | Binding mode similar to the crystallographic reference rofecoxib, occupying the same active site. | mdpi.com |

| Substituted 4,5-dihydro-2H-indazoles | COX-2 | Docking poses obtained within the active site of human COX-2 enzyme. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are powerful tools in drug discovery for predicting the activity of novel molecules.

For the indazole scaffold, QSAR has been successfully applied to guide the design of potent inhibitors for various targets. Recent studies have developed robust 2D and 3D-QSAR models for a large dataset of 109 indazole derivatives targeting Threonine Tyrosine Kinase (TTK), an important protein in cell cycle regulation. longdom.orglongdom.org These models demonstrated high predictive accuracy, with strong correlation coefficients (r²) and cross-validation coefficients (q²). longdom.orglongdom.org

Development of Predictive Models for Biological Activity

The development of a QSAR model involves building a mathematical equation that correlates descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties) with their measured biological activity, such as the half-maximal inhibitory concentration (IC₅₀).

A 2D-QSAR model for indazole derivatives targeting TTK yielded a high correlation coefficient (r²) of 0.9512, indicating its strong predictive power. longdom.orglongdom.org A 3D-QSAR model further reinforced these findings with a high internal cross-validation coefficient (q²) of 0.9132. longdom.orglongdom.org Such validated models allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest potency, thereby accelerating the drug discovery process. Although a specific QSAR model for this compound has not been published, these examples show the utility of the approach for this class of compounds. researchgate.net

Molecular Dynamics Simulations to Assess Ligand-Protein Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. This method complements the static picture provided by molecular docking by simulating the movements of atoms and molecules under physiological conditions.

MD simulations are frequently used to validate the stability of docked poses for indazole derivatives. longdom.orglongdom.org For a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, MD simulations were used to systematically evaluate the stability of the ligand-protein complexes, confirming a robust and consistent binding of the most potent compounds within the target's active site. worldscientific.comresearchgate.net Similarly, studies on inhibitors of Bruton's tyrosine kinase (BTK) have used MD simulations to compare the stability of reversible versus irreversible inhibitors, providing mechanistic insights into their binding. nih.gov These simulations can track the persistence of key hydrogen bonds and other interactions, confirming that the ligand remains securely bound in its predicted orientation. mdpi.commdpi.com

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is a strategy that begins by screening small, low-molecular-weight chemical fragments for weak binding to a biological target. Promising fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. The indazole scaffold is recognized as a privileged fragment in FBDD, particularly for developing protein kinase inhibitors. pharmablock.com

This approach has been successfully used to develop novel indazole-based inhibitors. In one example, an FBDD strategy was employed to design 3-carboxamido-2H-indazole-6-arylamide derivatives as highly selective CRAF inhibitors. researchgate.net Starting from in silico fragment screening, researchers developed a compound with an IC₅₀ value of 38.6 nM for CRAF, which was over 270-fold more selective than for the related BRAF kinase. researchgate.net In another case, a fragment screen identified an indazole hit that was elaborated through structure-based design into a potent Janus kinase (JAK) inhibitor. nih.gov These examples highlight how the indazole core can serve as a foundational building block in FBDD campaigns. researchgate.netdrugdiscoverychemistry.comresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com It is employed to calculate a wide range of properties, including molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and conformational energies. These calculations provide deep insights into a molecule's reactivity, stability, and intermolecular interaction potential.

For indazole derivatives, DFT calculations are used to understand their fundamental chemical properties. Studies have utilized DFT at levels like B3LYP/6-31G++(d,p) to calculate global reactivity parameters such as chemical hardness, electronegativity, and the HOMO-LUMO energy gap, which are crucial for predicting how a molecule will interact with a biological target. researchgate.net DFT has also been used to study the non-covalent interactions and hydrogen bonding patterns of indazole derivatives, helping to explain experimental observations from techniques like NMR spectroscopy. nih.gov Such analyses are critical for understanding the conformational preferences and electronic distribution of compounds like this compound, which in turn governs their biological activity.

Future Research Directions and Potential Therapeutic Applications

Refinement of Lead Compounds and Scaffold Optimization

The 6-ethynyl-2-methyl-2H-indazole scaffold is a promising starting point for lead optimization. The ethynyl (B1212043) group, in particular, is a key functional handle that can be modified to enhance potency, selectivity, and pharmacokinetic properties. Future research will likely focus on several optimization strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indazole core and its substituents will be crucial. For instance, altering the position of the ethynyl group or introducing other functional groups on the benzene (B151609) ring could significantly impact target binding and cellular activity. nih.gov

Improving Kinase Inhibition: Ethynyl-indazole derivatives have shown potent activity as kinase inhibitors, such as against Bcr-Abl kinase, which is implicated in chronic myelogenous leukemia. nih.govresearcher.life Optimization efforts could involve introducing key structural features from other successful inhibitors to improve potency against wild-type and resistant mutant kinases. nih.govsemanticscholar.org

Bioisosteric Replacement: The methyl group at the N2 position can be replaced with other small alkyl groups to probe the binding pocket and optimize van der Waals interactions. Similarly, the ethynyl group could be replaced with other bioisosteres to fine-tune electronic and steric properties.

| Modification Site | Proposed Change | Potential Therapeutic Impact | Rationale |

|---|---|---|---|

| C6-ethynyl group | Sonogashira coupling to add aryl/heteroaryl groups | Enhanced potency and selectivity for kinase targets | Extends the molecule to access additional binding pockets. |

| N2-methyl group | Replacement with ethyl, propyl, or other small alkyl chains | Improved pharmacokinetic profile (e.g., solubility, metabolic stability) | Modulates lipophilicity and steric interactions. |

| Indazole Core | Introduction of fluorine or chlorine atoms | Increased binding affinity and metabolic stability | Halogen bonds can enhance protein-ligand interactions. |

| C3 Position | Addition of amine or amide functionalities | Introduction of new hydrogen bonding interactions with target proteins | Mimics interaction patterns of known inhibitors. nih.gov |

Exploration of New Biological Targets and Disease Areas

While ethynyl-indazole derivatives have been primarily investigated as kinase inhibitors for cancer, the versatility of the scaffold suggests potential applications in other disease areas. nih.govnih.gov Future research should aim to explore a broader range of biological targets.

Anti-Protozoal and Antimicrobial Activity: Indazole derivatives have demonstrated significant activity against various pathogens, including protozoa like Giardia intestinalis and Entamoeba histolytica. pnrjournal.comnih.gov Screening this compound and its analogs against a panel of infectious disease targets could uncover new therapeutic avenues. nih.gov

Anti-Inflammatory Agents: Certain indazole derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov The specific substitution pattern of this compound warrants investigation into its potential as a novel anti-inflammatory agent.

Central Nervous System (CNS) Disorders: The indazole scaffold is present in compounds active against CNS targets. researchgate.net Exploring the ability of derivatives of this compound to cross the blood-brain barrier and modulate CNS receptors or enzymes could lead to treatments for neurodegenerative diseases or psychiatric disorders.

| Biological Target Class | Specific Example(s) | Potential Disease Area |

|---|---|---|

| Protein Kinases | PI3K, mTOR, PDK1 nih.gov | Oncology, Metabolic Disorders |

| Protozoal Enzymes | Enzymes specific to G. intestinalis, T. vaginalis nih.gov | Infectious Diseases (Giardiasis, Trichomoniasis) |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) nih.gov | Inflammatory Disorders, Pain |

| CNS Receptors/Enzymes | Monoamine Oxidases (MAO) researchgate.net | Neurodegenerative Diseases, Depression |

Application in Probe Development for Biological Systems

The terminal alkyne (ethynyl group) on the this compound molecule is a powerful tool for chemical biology. This functional group is bioorthogonal, meaning it does not react with biological molecules within a living system but can be specifically targeted with a complementary chemical partner. nih.gov

This property makes it an ideal candidate for developing chemical probes to study biological systems. For example, it can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter tags like fluorophores or biotin. nih.gov These probes can be used for:

Target Identification and Validation: By attaching a fluorescent tag, researchers can visualize where the compound localizes within cells, helping to identify its molecular target.

Activity-Based Protein Profiling (ABPP): An optimized derivative could be used as an activity-based probe to covalently label active enzymes in a complex proteome, allowing for the identification of novel drug targets.

Drug-Target Engagement Studies: Probes can be used to quantify the extent to which a drug binds to its intended target in living cells or tissues, which is a critical step in drug development. nih.gov

Consideration as a Privileged Scaffold for Drug Discovery Pipelines

The indazole nucleus is widely regarded as a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates targeting a wide array of proteins. nih.govsemanticscholar.orgnih.gov Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets. The 2H-indazole isomer, specifically, is frequently used in drug design. organic-chemistry.org

The this compound variant combines this privileged core with the versatile ethynyl functional group. This makes it an exceptionally valuable starting point for building large, diverse libraries of compounds for high-throughput screening. The ethynyl group allows for rapid and efficient diversification using robust chemical reactions like the Sonogashira coupling, enabling the exploration of vast chemical space. This strategic combination positions this compound as a highly attractive scaffold for integration into modern drug discovery pipelines, promising to accelerate the identification of new therapeutic leads. pnrjournal.commdpi.com

Q & A

Basic: What are the standard synthetic routes for 6-ethynyl-2-methyl-2H-indazole, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of this compound typically involves functionalization of the indazole core. A common approach is to introduce the ethynyl group via Sonogashira coupling, using palladium catalysts and copper iodide as co-catalysts in an inert solvent like THF or DMF . For example, similar indazole derivatives (e.g., 2-methyl-6-nitro-2H-indazole) are synthesized via nitration and alkylation steps, followed by purification through recrystallization . Optimization of reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) can improve yields. Monitoring reaction progress via TLC or HPLC ensures intermediate purity before final functionalization.

Advanced: How can transition metal-catalyzed cross-coupling reactions be employed to introduce the ethynyl group in this compound?

Methodological Answer:

Transition metal catalysis (e.g., Pd/Cu systems) is critical for ethynyl group introduction. In analogous syntheses, aryl halides are coupled with terminal alkynes under Sonogashira conditions . For instance, palladium acetate and triphenylphosphine in DMF at 80°C facilitate coupling with minimal side-product formation. Advanced optimization may involve ligand screening (e.g., XPhos) to enhance catalytic efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization by H NMR and mass spectrometry validates structural integrity .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon connectivity. For example, the ethynyl proton appears as a singlet near δ 2.5–3.5 ppm .

- IR Spectroscopy : Stretching frequencies for C≡C (~2100 cm) and methyl groups (~2900 cm^{-1) verify functional groups .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters ( Å, Å) resolve 3D structure and bond angles .

Advanced: How do computational methods like DFT complement experimental data in resolving structural ambiguities?

Methodological Answer:

Density Functional Theory (DFT) predicts molecular geometry, electronic properties, and vibrational spectra. For example, comparing computed IR spectra with experimental data validates assignments of ambiguous peaks . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinase enzymes), guiding SAR studies by predicting binding poses and affinity scores . Software like Gaussian or ORCA calculates HOMO-LUMO gaps to assess reactivity, aiding in rational design .

Basic: What in vitro assays are recommended to assess the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC values against targets (e.g., AMPA receptors) using fluorescence-based substrates .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa) evaluate cytotoxicity .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or radio ligand displacement assays quantify target engagement .

Advanced: What strategies are effective for target validation and in vivo efficacy testing?

Methodological Answer:

- Genetic Knockdown : siRNA or CRISPR-Cas9 silencing of putative targets (e.g., HSF1) confirms mechanistic relevance .

- Pharmacokinetic Studies : Administer the compound in rodent models to assess bioavailability (e.g., plasma half-life via LC-MS) .

- Disease Models : Test efficacy in induced conditions (e.g., neuropathic pain models for CNS targets) with dose-response analysis .

Basic: How does the substitution pattern on the indazole ring influence the compound's activity?

Methodological Answer:

Electron-withdrawing groups (e.g., nitro at position 6) enhance electrophilicity, improving interactions with nucleophilic residues in targets . Methyl groups at position 2 increase steric bulk, potentially reducing off-target binding. Ethynyl groups at position 6 introduce rigidity, which may stabilize bioactive conformations . Systematic SAR studies comparing substituents (e.g., fluoro vs. methoxy) using standardized assays reveal critical pharmacophores .

Advanced: How can molecular docking predict binding interactions with targets like kinase enzymes?

Methodological Answer:

- Preparation : Generate 3D structures (e.g., PDB files) of the compound and target (e.g., PKA or CDK2).

- Docking Software : Use AutoDock or Schrödinger Suite to simulate binding. For example, indazole derivatives show π-π stacking with kinase hinge regions .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values to refine models .

Advanced: How should researchers address contradictory data regarding biological activity across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., AMPA receptor antagonism vs. agonism) to identify confounding variables (e.g., cell type differences) .

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature).

- Mechanistic Studies : Use orthogonal assays (e.g., electrophysiology for ion channel targets) to resolve ambiguities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at -20°C, away from oxidizers .

Advanced: What methodologies assess the metabolic stability and toxicity profiles of novel indazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.